4-[(Di-iso-propylamino)methyl]thiophenol
Description
4-[(Di-iso-propylamino)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzene ring with a sulfhydryl group, -SH) backbone substituted at the 4-position with a di-iso-propylamino-methyl group (-CH₂-N(iPr)₂). This structure confers unique reactivity, particularly in organic synthesis, where thiophenol derivatives are often employed as nucleophiles or protecting groups. Notably, methylthiophenol derivatives, such as those described by Mitsubishi Gas Chemical Company, are used in peptide synthesis due to their ability to act as acyl-protecting groups under mild conditions .
Properties
IUPAC Name |
4-[[di(propan-2-yl)amino]methyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)14(11(3)4)9-12-5-7-13(15)8-6-12/h5-8,10-11,15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCXSGIZRVKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)S)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-iso-propylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Di-iso-propylamino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, reduced sulfur compounds
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-[(Di-iso-propylamino)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Di-iso-propylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tolterodine Tartrate (TTT)
- Structure: 2-[3-(Di-iso-propylamino)-1-phenyl-propyl]-4-methylphenol.
- Key Properties :
- Comparison: Unlike 4-[(Di-iso-propylamino)methyl]thiophenol, TTT contains a phenol group (-OH) instead of a thiophenol (-SH), reducing its nucleophilicity. The di-iso-propylamino group in both compounds enhances lipophilicity, but TTT’s additional methylphenol and phenylpropyl groups increase molecular weight and complexity.
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol
- Structure: Phenol derivative with dimethylamino-methyl and diisopropyl substituents.
- Key Properties: Molecular formula: C₁₆H₂₅NO. Applications: Primarily used in pharmaceutical intermediates .
- The phenol group (-OH) vs. thiophenol (-SH) results in differing solubility profiles; thiophenols are generally less polar and more soluble in organic solvents.
Methylthiophenol Derivatives
- Examples : p-Methylthiophenyl chloroformates.
- Key Properties: Industrial synthesis involves alkylation of thiophenol precursors with dialkyl sulfates under catalytic conditions . Applications: Serve as intermediates in sulfonium salt production and peptide synthesis .
- Comparison: The absence of an amino-methyl group in simple methylthiophenols reduces their capacity for hydrogen bonding, limiting their utility in chiral separations compared to this compound. Thiophenol derivatives generally exhibit higher acidity (pKa ~6.5) than phenols (pKa ~10), enhancing their reactivity in deprotonation-driven reactions.
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Synthetic Efficiency: The di-iso-propylamino group in this compound enhances steric bulk, which can impede unwanted side reactions in peptide synthesis compared to simpler thiophenols .
- Analytical Challenges: Enantiomeric separation methods developed for TTT (e.g., chiral HPLC) may be adaptable to chiral thiophenol derivatives, though sulfur’s electronegativity could alter retention times .
Biological Activity
4-[(Di-iso-propylamino)methyl]thiophenol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a thiophenol moiety and a di-iso-propylamino group, is being investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes the current understanding of its biological activity, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17N1S1
- Molecular Weight : 211.34 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The thiophenol group may contribute to its reactivity and binding affinity, which could influence its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with thiophenol structures often exhibit significant antimicrobial properties. In a study assessing various thiophenol derivatives, this compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as an alternative therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited strong radical scavenging activity, indicating its potential to protect cells from oxidative stress.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria isolated from patients. The results indicated a significant reduction in bacterial load in treated samples compared to control groups. -
Inflammation Model in Animal Studies
In an animal model of induced inflammation, administration of this compound resulted in reduced edema and inflammatory markers in serum. Histological analysis confirmed decreased infiltration of inflammatory cells in tissues. -
Oxidative Stress in Neurodegenerative Models
In a neurodegenerative disease model, treatment with the compound led to improved behavioral outcomes and reduced markers of oxidative damage in brain tissues. This suggests a protective role against neurodegeneration linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
